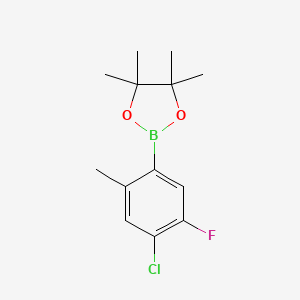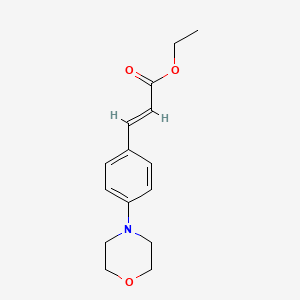
(E)-Ethyl 3-(4-morpholinophenyl)acrylate
Vue d'ensemble
Description
“(E)-Ethyl 3-(4-morpholinophenyl)acrylate” is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 g/mol . This product is intended for research use only and is not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 3-(4-morpholinophenyl)acrylate” is represented by the formula C15H19NO3 . The exact structure, including the arrangement of atoms and bonds, is not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
(E)-Ethyl 3-(4-morpholinophenyl)acrylate has been explored in the field of organic synthesis, particularly in the development of novel one-pot, three-component Wittig–SNAr reactions. This approach is utilized for synthesizing intermediates of aurora 2 kinase inhibitors, among other compounds, showcasing its role in the synthesis of bioactive molecules. The process is notable for its use of water as a solvent, emphasizing high stereoselectivity and moderate to high yields under metal-free and mild conditions. This synthesis pathway highlights the compound's utility in creating new chemical bonds efficiently and environmentally benignly (Xu et al., 2015).
Material Science Applications
In material science, the compound finds application in the synthesis and characterization of poly(acrylate amic acid) for use as a negative-tone photosensitive polyimide (PSPI). This research demonstrates its role in developing advanced materials for microelectronics, where the acrylate groups' crosslinking reaction upon UV-light exposure is crucial for the material's performance. The study provides insight into the molecular weight and chemical composition's impact on the poly(amic acid)s properties, showcasing the compound's contribution to creating materials with tailored properties for specific applications (Ho et al., 2009).
Pharmacological Research
Pharmacologically, derivatives of (E)-Ethyl 3-(4-morpholinophenyl)acrylate have been synthesized and evaluated for their KCNQ2 potassium channel opener activity. This research underscores the compound's relevance in medicinal chemistry, particularly in the development of potential therapeutic agents for neurological disorders. By modifying the morpholinyl moiety, researchers have identified potent compounds in this series, indicating the foundational role of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in generating new pharmacological agents (L'Heureux et al., 2005).
Environmental and Polymer Applications
Environmental and polymer applications are evident in studies focused on the corrosion inhibition behavior of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate. These investigations highlight the compound's utility in protecting metals against corrosion in acidic environments, contributing to materials science and engineering by improving materials' longevity and performance (Lgaz et al., 2017).
Propriétés
IUPAC Name |
ethyl (E)-3-(4-morpholin-4-ylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(17)8-5-13-3-6-14(7-4-13)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUZMYKKXLWLOA-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-morpholinophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



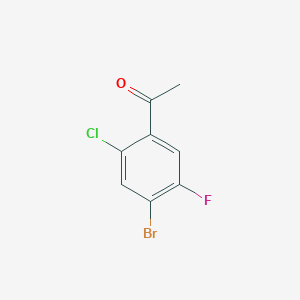
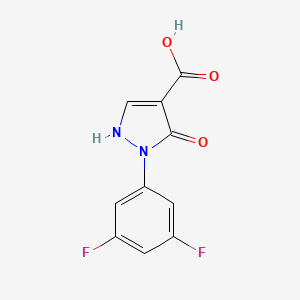
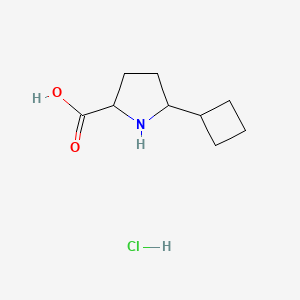
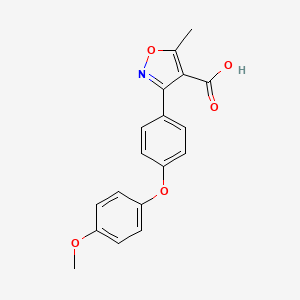
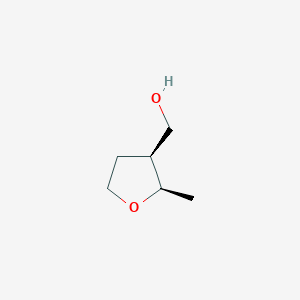
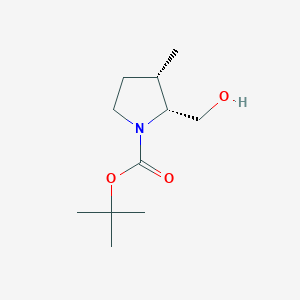
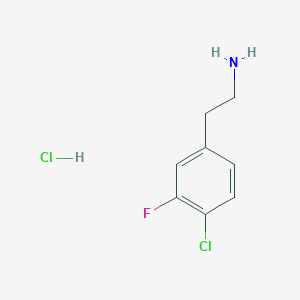
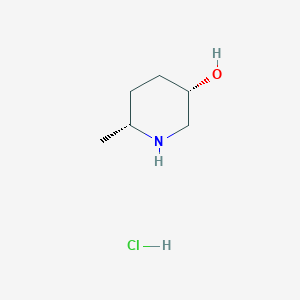
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)
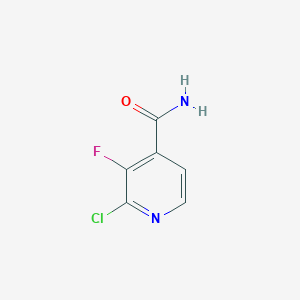
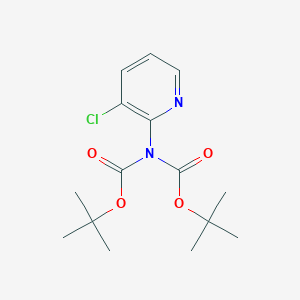
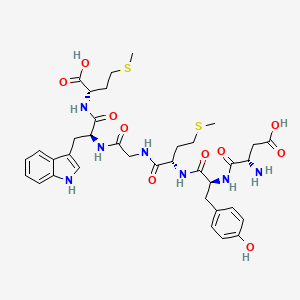
![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
